1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

Description

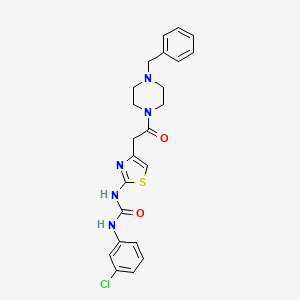

The compound 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea features a thiazole core substituted at the 2-position with a urea group bearing a 3-chlorophenyl moiety. At the 4-position of the thiazole, a 2-oxoethyl linker connects to a 4-benzylpiperazine group. This structure combines pharmacophoric elements:

Properties

IUPAC Name |

1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2S/c24-18-7-4-8-19(13-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-11-9-28(10-12-29)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,25,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTSBZDLVMMPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea typically involves multiple steps:

-

Formation of the Thiazole Ring:

- Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

- Reaction conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like potassium carbonate.

-

Attachment of the Piperazine Moiety:

- The thiazole intermediate is then reacted with 4-benzylpiperazine.

- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.

-

Formation of the Urea Linkage:

- The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea linkage.

- Reaction conditions: This step is usually performed at room temperature in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production would focus on optimizing yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage.

Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Products may include carboxylic acids or ketones depending on the extent of oxidation.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) active drug.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea depends on its specific application:

Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modulating their activity.

Pathways Involved: The compound could affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues from

Compounds 11a–11o in share a thiazole core linked to a piperazine via a 2-oxoethylhydrazinyl group and substituted urea. Key comparisons:

| Compound ID | Urea Substituent | Piperazine Substituent | Molecular Weight (g/mol) | Yield (%) | ESI-MS [M+H]+ |

|---|---|---|---|---|---|

| 11f | 3-Chlorophenyl | Hydrazinyl-2-oxoethyl | 500.2 | 85.1 | 500.2 |

| 11b | 3,5-Dichlorophenyl | Hydrazinyl-2-oxoethyl | 534.2 | 83.7 | 534.2 |

| 11c | 3-Chloro-4-fluorophenyl | Hydrazinyl-2-oxoethyl | 518.1 | 88.9 | 518.1 |

| 11k | 4-Chloro-3-(CF₃)phenyl | Hydrazinyl-2-oxoethyl | 568.2 | 88.0 | 568.2 |

Key Observations :

Benzylpiperazine-Containing Analogs ()

lists 3-(4-Benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide (CAS: 1357471-57-8), which shares the benzylpiperazine-thiazole backbone but replaces urea with a propanamide linker.

| Property | Target Compound | Analog |

|---|---|---|

| Core Structure | Thiazole-urea | Thiazole-propanamide |

| Piperazine Group | 4-Benzyl | 4-Benzyl |

| Linker | 2-Oxoethyl | Propanamide |

| Molecular Weight | ~550 (estimated) | 292.36 |

Implications :

Benzothiazole-Urea Derivatives ()

1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea (CAS: 29018-78-8) shares the 3-chlorophenyl-urea motif but lacks the piperazine-thiazole backbone.

| Property | Target Compound | Compound |

|---|---|---|

| Core Structure | Thiazole-urea | Benzothiazole-urea |

| Aryl Substituent | 3-Chlorophenyl | 3-Chlorophenyl |

| Molecular Weight | ~550 (estimated) | 303.77 |

Key Difference :

Hypoglycemic Urea Derivatives ( and )

Comparison :

- Sulfonylurea vs. Thiazole-Urea : Sulfonylureas in are classical hypoglycemic agents targeting ATP-sensitive K⁺ channels. The target compound’s thiazole-piperazine-urea structure may offer alternative mechanisms, such as kinase inhibition .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on urea enhance metabolic stability, as seen in both the target compound and analogs .

Biological Activity

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising thiazole, piperazine, and urea functional groups. Its molecular formula is , with a molecular weight of 470.0 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.0 g/mol |

| CAS Number | 897620-73-4 |

The biological activity of this compound is primarily attributed to its interaction with chemokine receptors, which are pivotal in mediating immune responses and inflammation. The thiazole ring may interact with various biological macromolecules, while the piperazine moiety enhances binding affinity to specific targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this one can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. For instance, the compound's interaction with chemokine receptors may influence tumor microenvironments, potentially leading to reduced tumor growth and metastasis.

2. Anti-inflammatory Properties

The modulation of chemokine receptors also suggests potential anti-inflammatory effects. By inhibiting the recruitment of inflammatory cells to sites of injury or infection, this compound could be beneficial in treating various inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.

Research Findings

Several case studies and experimental findings highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its anticancer efficacy.

- Mechanistic Studies : Molecular docking studies indicate that the compound binds effectively to chemokine receptors, confirming its proposed mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.